PIPERAZINE, 1-[(3-CHLORO-4-METHOXYPHENYL)SULFONYL]-4-(4-METHOXYPHENYL)-
Overview
Description
PIPERAZINE, 1-[(3-CHLORO-4-METHOXYPHENYL)SULFONYL]-4-(4-METHOXYPHENYL)- is a complex organic compound belonging to the piperazine family Piperazines are characterized by a six-membered ring containing two nitrogen atoms at opposite positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of PIPERAZINE, 1-[(3-CHLORO-4-METHOXYPHENYL)SULFONYL]-4-(4-METHOXYPHENYL)- typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions often include the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and solvents like ethanol or methanol .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for high yield and purity, often employing advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
PIPERAZINE, 1-[(3-CHLORO-4-METHOXYPHENYL)SULFONYL]-4-(4-METHOXYPHENYL)- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as sodium methoxide . Reaction conditions vary but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility .
Scientific Research Applications
PIPERAZINE, 1-[(3-CHLORO-4-METHOXYPHENYL)SULFONYL]-4-(4-METHOXYPHENYL)- has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of PIPERAZINE, 1-[(3-CHLORO-4-METHOXYPHENYL)SULFONYL]-4-(4-METHOXYPHENYL)- involves its interaction with molecular targets such as enzymes and receptors. The compound’s functional groups allow it to form hydrogen bonds and other interactions with these targets, modulating their activity. Pathways involved may include inhibition of specific enzymes or activation of signaling cascades .
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Methoxyphenyl)piperazine
- 1-(4-Chlorophenyl)piperazine
- 1-(3-Methoxyphenyl)piperazine
Uniqueness
Its chlorinated and methoxylated phenyl sulfonyl group differentiates it from other piperazine derivatives, offering unique reactivity and biological activity .
Properties
IUPAC Name |
1-(3-chloro-4-methoxyphenyl)sulfonyl-4-(4-methoxyphenyl)piperazine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN2O4S/c1-24-15-5-3-14(4-6-15)20-9-11-21(12-10-20)26(22,23)16-7-8-18(25-2)17(19)13-16/h3-8,13H,9-12H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPEYHQUENQOVAH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)S(=O)(=O)C3=CC(=C(C=C3)OC)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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